(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Brand Name:
Vulcanchem
CAS No.:
62739-04-2
VCID:
VC2269952
InChI:
InChI=1S/C10H6F3NO/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-4,6,15H/b8-6+
SMILES:
C1=CC(=CC(=C1)C(F)(F)F)C(=CO)C#N
Molecular Formula:
C10H6F3NO
Molecular Weight:
213.16 g/mol
(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
CAS No.: 62739-04-2
Cat. No.: VC2269952
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62739-04-2 |
|---|---|
| Molecular Formula | C10H6F3NO |
| Molecular Weight | 213.16 g/mol |
| IUPAC Name | (Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C10H6F3NO/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-4,6,15H/b8-6+ |
| Standard InChI Key | UUHQFPZKTAMWSO-SOFGYWHQSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)/C(=C/O)/C#N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=CO)C#N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=CO)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator